Inhibidor USP25/28 AZ1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

USP25/28 inhibitor AZ1 is a potent and selective dual inhibitor of ubiquitin-specific protease 25 and ubiquitin-specific protease 28. These enzymes are part of the deubiquitinase family, which play a crucial role in regulating protein degradation and maintaining cellular homeostasis. USP25/28 inhibitor AZ1 has shown promise in various scientific research applications, particularly in the fields of oncology and immunology .

Aplicaciones Científicas De Investigación

USP25/28 inhibitor AZ1 has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

The primary targets of the USP25/28 inhibitor AZ1 are the ubiquitin-specific proteases 25 and 28 (USP25 and USP28) . These enzymes play a crucial role in the deubiquitination process, which is a significant post-translational modification that regulates many biological processes .

Mode of Action

AZ1 is a selective, noncompetitive inhibitor of USP25 and USP28 . It interacts with these targets by binding to them, thereby inhibiting their activity. This inhibition leads to a decrease in the deubiquitination process, which in turn affects the stability of several proteins, including cancer-related proteins .

Biochemical Pathways

The inhibition of USP25 and USP28 by AZ1 affects several biochemical pathways. One notable pathway is the regulation of the c-Myc protein. AZ1 dose-dependently reduces c-Myc levels in colon carcinoma cells . The c-Myc protein is a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. Therefore, the reduction of c-Myc levels can lead to the induction of cell death .

Result of Action

The action of AZ1 leads to several molecular and cellular effects. In vitro, it reduces c-Myc levels in colon carcinoma cells and induces cell death . In vivo, in a mouse Alzheimer’s disease model, AZ1 reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .

Action Environment

The environment can influence the action, efficacy, and stability of AZ1. For instance, in a mouse model, AZ1 was administered via gavage, suggesting that the compound’s action can be influenced by factors such as the animal’s diet and health status . .

Análisis Bioquímico

Biochemical Properties

USP25/28 inhibitor AZ1 interacts with the enzymes USP25 and USP28, inhibiting their activity . The IC50 values for USP25 and USP28 are 0.7 μM and 0.6 μM, respectively . This interaction is characterized by noncompetitive inhibition, indicating that the USP25/28 inhibitor AZ1 binds to a site other than the active site of the enzymes .

Cellular Effects

USP25/28 inhibitor AZ1 has been shown to have significant effects on various types of cells and cellular processes. It induces degradation of cellular c-Myc, a protein involved in cell cycle regulation, in HCT116 cells . This effect is dose-dependent, with EC50 values of 18 - 20 μM . Furthermore, in a mouse Alzheimer’s disease model, USP25/28 inhibitor AZ1 reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .

Molecular Mechanism

The molecular mechanism of action of USP25/28 inhibitor AZ1 involves allosteric inhibition of USP28 . A study analyzing the crystal structure of the USP28-AZ1 complex revealed that AZ1 inhibits USP28 activity via a distal allosteric regulation mechanism . This means that the USP25/28 inhibitor AZ1 binds to a site on USP28 that is different from the active site, causing a conformational change that reduces the enzyme’s activity .

Temporal Effects in Laboratory Settings

The effects of USP25/28 inhibitor AZ1 change over time in laboratory settings. For instance, it induces HCT116 cellular c-Myc degradation within a range of 20-100 µM for 3 hours or 60 µM for 0.3-3 hours

Dosage Effects in Animal Models

In animal models, the effects of USP25/28 inhibitor AZ1 vary with different dosages. For example, in a mouse model, a dosage of 40 mg/kg of USP25/28 inhibitor AZ1 administered daily for 7 days was shown to protect from dextran sulfate sodium (DSS)-induced weight loss and diarrhea .

Métodos De Preparación

The synthesis of USP25/28 inhibitor AZ1 involves multiple steps, including the formation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial production methods for USP25/28 inhibitor AZ1 are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards .

Análisis De Reacciones Químicas

USP25/28 inhibitor AZ1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions involve replacing one functional group with another, which can be used to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

USP25/28 inhibitor AZ1 is unique in its dual inhibition of both ubiquitin-specific protease 25 and ubiquitin-specific protease 28. Similar compounds include:

USP7 inhibitors: Targeting another member of the deubiquitinase family, these inhibitors have shown potential in cancer therapy.

USP30 inhibitors: These compounds are being explored for their role in mitochondrial quality control and neurodegenerative diseases.

USP1 inhibitors: Known for their role in DNA damage response and repair mechanisms.

Compared to these compounds, USP25/28 inhibitor AZ1 offers a broader range of applications due to its dual-targeting capability .

Actividad Biológica

USP25/28 inhibitor AZ1 is a selective, non-competitive dual inhibitor targeting the deubiquitinating enzymes (DUBs) USP25 and USP28. These enzymes play significant roles in various cellular processes, including protein degradation, cell cycle regulation, and responses to stress. The inhibition of these proteins has implications for cancer therapy and neurodegenerative diseases. This article synthesizes research findings on the biological activity of AZ1, highlighting its mechanisms, effects in various models, and potential therapeutic applications.

AZ1 exerts its inhibitory effects on USP25 and USP28 through a specific binding mechanism. Structural studies reveal that AZ1 binds to a conserved cleft between the thumb and palm regions of these enzymes, preventing conformational changes necessary for substrate binding. The compound's bromophenyl moiety plays a crucial role in establishing hydrophobic interactions that stabilize the binding within the active site .

Binding Characteristics

- IC50 Values :

- USP28: 0.6 µM

- USP25: 0.7 µM

- Selectivity : AZ1 shows high selectivity for USP25 and USP28 over other DUB family members, with IC50 values exceeding 100 µM for other tested DUBs .

Anti-Cancer Effects

AZ1 has demonstrated significant anti-cancer properties in various studies:

- Tumor Growth Suppression : In murine models of squamous cell carcinoma (SCC), AZ1 treatment resulted in reduced tumor size and number. It was shown to downregulate proteins involved in DNA replication while upregulating DNA damage sensors, indicating a shift in cellular stress response pathways .

- Colorectal Cancer Models : In colon carcinoma cells, AZ1 treatment led to a dose-dependent reduction in c-Myc levels and induced cell death with EC50 values ranging from 18 to 20 µM .

Neurological Benefits

AZ1 also exhibits neuroprotective effects:

- Alzheimer’s Disease Model : In the 5xFAD mouse model of Alzheimer's disease, AZ1 reduced amyloid burden and attenuated microglial activation, which are critical factors in neuroinflammation associated with Alzheimer's pathology .

Inflammatory Response Modulation

AZ1 has been shown to modulate inflammatory responses:

- Intestinal Inflammation : In models of bacterial infection-induced inflammation, AZ1 inhibited USP25 activity, which resulted in enhanced immune responses and suppression of inflammation linked to intestinal cancer .

Case Studies

Selectivity and Efficacy

High-throughput screening has confirmed that AZ1 exhibits potent inhibitory activity against both USP25 and USP28 while maintaining selectivity over other DUBs. The compound's efficacy was validated through various assays showing non-competitive inhibition characteristics .

Cellular Impact

In cellular assays, AZ1 treatment led to significant changes in protein expression profiles associated with cell cycle progression and DNA damage repair mechanisms. Notably, the compound's effects were more pronounced in SCC lines expressing ΔNp63 compared to those lacking this protein .

Propiedades

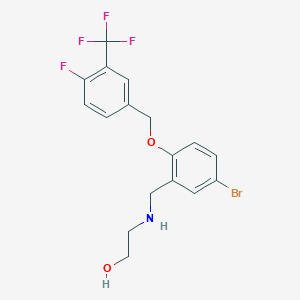

IUPAC Name |

2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrF4NO2/c18-13-2-4-16(12(8-13)9-23-5-6-24)25-10-11-1-3-15(19)14(7-11)17(20,21)22/h1-4,7-8,23-24H,5-6,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHSFXDGKQYOED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)CNCCO)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrF4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.